5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a pyrazolyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-2-(1-ethylpyrazol-3-yl)pyrimidine-4-carboxylic acid: Contains an ethyl group instead of a methyl group on the pyrazole ring, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-11-9(12-8(6)10(15)16)7-3-4-14(2)13-7/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUXLXMTJANBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699470-30-8 |
Source
|
Record name | 5-methyl-2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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